3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine
Description
3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine (CAS: 223645-71-4) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₀H₈N₈. Its structure features a central 1,2,4-triazole ring substituted with two 2-pyrazinyl groups at positions 3 and 5, and an amine group at position 2. This compound is highly soluble in polar aprotic solvents like DMF and DMSO, making it suitable for coordination chemistry and material science applications, particularly as a ligand in metal-organic frameworks (MOFs) .
Properties
IUPAC Name |
3,5-di(pyrazin-2-yl)-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N8/c11-18-9(7-5-12-1-3-14-7)16-17-10(18)8-6-13-2-4-15-8/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLYZUZCKLCCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=C(N2N)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine typically involves the reaction of 2-pyrazinecarboxylic acid hydrazide with appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazinyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the triazole ring or the pyrazinyl groups, resulting in partially or fully reduced products.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various substituted triazoles and pyrazines, depending on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine exhibit significant antimicrobial properties. These compounds have been tested against a variety of pathogens, demonstrating effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve interference with nucleic acid synthesis or disruption of cellular processes.
Anticancer Properties
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, triazole derivatives have been reported to induce apoptosis in various cancer cell lines by activating specific cellular pathways. This suggests potential for development into anticancer agents.
Antiviral Activity
The compound's structural similarity to known antiviral agents positions it as a candidate for antiviral drug development. Preliminary studies indicate that it may inhibit viral replication through mechanisms similar to those of existing antiviral drugs.
Coordination Chemistry
This compound has been utilized in coordination chemistry to form complexes with transition metals. These complexes exhibit interesting magnetic and electronic properties, making them suitable for applications in spintronic devices and sensors.
Polymer Chemistry
The compound can act as a building block for polymers with enhanced thermal stability and mechanical properties. Research has indicated that incorporating such triazole derivatives into polymer matrices can improve their performance in various applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of E. coli growth with MIC values below 10 µg/mL. |
| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines; IC50 values were reported as low as 15 µM. |
| Study C | Coordination Complexes | Synthesized metal complexes showed enhanced magnetic properties suitable for data storage applications. |
Mechanism of Action
The mechanism of action of 3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Comparison of Triazole Derivatives
Key Insights :
- Pyrazinyl vs. Pyridinyl : The pyrazinyl substituents in the target compound introduce two additional nitrogen atoms compared to pyridinyl groups, increasing electron-withdrawing effects and enhancing metal-ligand bond strength .
- Substituent Position : 2-pyridinyl/2-pyrazinyl substituents create steric hindrance, whereas 4-pyridinyl groups enable linear coordination geometries .
Key Insights :
Key Insights :
- Pyrazinyl-based ligands excel in MOF stability due to strong π-backbonding with transition metals .
- Pyridinyl analogs are preferred in luminescent sensors for their planar geometry and π-π stacking .
- Thiophenyl derivatives show superior corrosion inhibition due to sulfur’s adsorption affinity on steel surfaces .
Biological Activity
3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine is a heterocyclic compound that belongs to the 1,2,4-triazole family. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The presence of pyrazine groups enhances its biological activity and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring with two pyrazine substituents at the 3 and 5 positions.
Antifungal Activity
- Mechanism of Action : The antifungal activity of 1,2,4-triazole derivatives is primarily attributed to their ability to inhibit ergosterol synthesis in fungal cell membranes. This mechanism disrupts membrane integrity and function.
- Efficacy : Studies have shown that compounds similar to this compound exhibit significant antifungal activity against various strains of fungi including Candida albicans and Aspergillus fumigatus .
Antibacterial Activity
- Broad Spectrum : This compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it shows effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related triazole compounds range from 0.046 to 3.11 μM against various pathogens .
Anticancer Properties
- Cell Line Studies : Research indicates that derivatives of 1,2,4-triazoles possess anticancer properties. For example, compounds have been tested against cancer cell lines such as HeLa and MCF-7 with significant cytotoxic effects reported .
- Mechanism : The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways including the modulation of enzyme activities related to cancer progression.
Study 1: Antifungal Efficacy
A recent study evaluated the antifungal efficacy of various triazole derivatives against Candida species. The results indicated that compounds with similar structures to this compound had lower MIC values compared to traditional antifungals like fluconazole .
Study 2: Antibacterial Activity
In another investigation focusing on antibacterial properties, a series of triazole derivatives were synthesized and tested against a panel of bacterial strains. The results showed that some derivatives exhibited potent activity with MIC values significantly lower than those of standard antibiotics .
Comparative Analysis of Biological Activity
| Compound | Antifungal Activity (MIC μM) | Antibacterial Activity (MIC μM) | Anticancer Activity |
|---|---|---|---|
| This compound | < 3.11 | < 0.046 | Significant |
| Fluconazole | > 10 | N/A | N/A |
| Vancomycin | N/A | > 0.68 | N/A |
Q & A
Q. What are the key synthetic methodologies for 3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine, and how do solvent choices influence yield?
The synthesis typically involves cyclocondensation reactions of pyrazine-containing precursors under controlled temperatures. Evidence highlights the use of polar aprotic solvents like DMF or DMSO, which enhance solubility of intermediates and stabilize reactive species during triazole ring formation . Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Solvent selection directly impacts reaction kinetics: DMSO may accelerate cyclization but requires inert atmospheres to prevent oxidation of pyrazinyl groups .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the presence of pyrazinyl protons (δ 8.5–9.0 ppm) and triazole NH₂ groups (broad singlet near δ 6.2 ppm).
- ESI-MS : For molecular ion peak validation (theoretical m/z: 240.22) and fragmentation pattern analysis.
- Elemental Analysis : To verify stoichiometry (C₁₀H₈N₈) and rule out residual solvent contamination .
- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=C in triazole/pyrazine) confirm functional groups .
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELX resolve structural ambiguities in metal-organic frameworks (MOFs) using this ligand?
SHELXL is widely used for refining crystal structures of MOFs incorporating this ligand. Key steps include:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data to resolve pyrazinyl π-stacking interactions.
- Hydrogen Bonding : Use SHELX’s AFIX commands to model NH₂ hydrogen positions, critical for MOF porosity analysis.
- Disorder Modeling : For flexible pyrazinyl groups, apply PART and SUMP instructions to handle rotational disorder .
Challenges include resolving overlapping electron densities in dense MOF networks; iterative refinement with restraints on bond lengths (DFIX) improves accuracy .
Q. What strategies mitigate discrepancies between theoretical and experimental magnetic exchange data in triazole-bridged coordination polymers?
Discrepancies often arise from ligand field effects or π-backbonding in transition metal complexes. To address:
- Computational Validation : Use DFT (e.g., B3LYP/6-31G*) to calculate exchange coupling constants (J) and compare with SQUID magnetometry results.
- Structural Tweaks : Modify substituents (e.g., electron-withdrawing groups on pyrazine) to align computed and observed magnetic behaviors.
- Crystallographic Validation : Ensure accurate metal-ligand bond lengths (e.g., Cu-N distances ~2.0 Å) to refine spin delocalization models .
Q. How does solventothermal synthesis impact the topology of MOFs using this ligand?
Solventothermal conditions (e.g., DMF/H₂O at 120°C) favor 3D frameworks due to slow nucleation. Key factors:
- Solvent Polarity : High-polarity solvents stabilize charged intermediates, promoting interpenetrated networks.
- pH Control : Adjusting pH to 6–7 with NH₄OH prevents ligand protonation, ensuring neutral coordination sites for metal ions (e.g., Zn²⁺ or Co²⁺).
- Template Effects : Additives like acetic acid template channel formation, verified by BET surface area analysis (>500 m²/g) .
Methodological Challenges and Solutions
Q. How can researchers resolve conflicting FT-IR and X-ray crystallography data regarding NH₂ group orientation?
Conflicts may arise from dynamic NH₂ rotation in solution (FT-IR) versus static positions in crystals (X-ray). Strategies:
Q. What computational approaches predict the ligand’s electronic properties for photocatalysis applications?
- TD-DFT : Calculate UV-Vis absorption spectra (e.g., λmax ~350 nm for π→π* transitions) and compare with experimental data.
- NBO Analysis : Identify charge transfer pathways (e.g., pyrazine→triazole) to optimize photocatalytic H₂ evolution efficiency.
- Band Gap Tuning : Introduce electron-donating substituents (e.g., –OCH₃) to reduce Eg from ~3.2 eV to ~2.8 eV, enhancing visible-light activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
